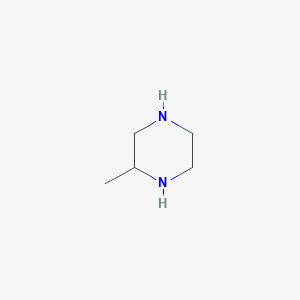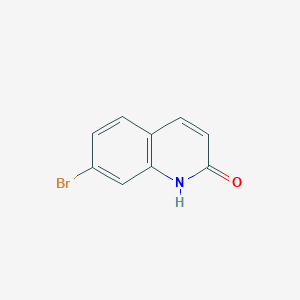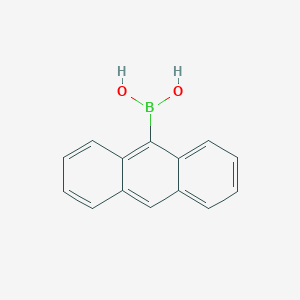
9-Anthraceneboronic acid
Vue d'ensemble
Description
9-Anthraceneboronic acid, also known as 9-Anthracenylboronic acid or 9-Anthrylboronic acid, is a chemical compound with the empirical formula C14H11BO2 . It has a molecular weight of 222.05 . The compound appears as a solid, and its color ranges from off-white to pale yellow to yellow-green .
Synthesis Analysis
9-Anthraceneboronic Acid can be synthesized using various methods, including boronate esterification, Suzuki-Miyaura coupling, and direct boronation of anthracene . One of the most common methods involves the reaction of anthracene-9-bromide with boronic acid in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of 9-Anthraceneboronic acid consists of a large conjugated system, which is typical of anthracene-based compounds . The compound’s structure can be represented by the SMILES string OB(O)c1c2ccccc2cc3ccccc13 .Chemical Reactions Analysis
9-Anthraceneboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions . Additionally, it can react with anthracene-9-bromide in the presence of a palladium catalyst to form a boronic ester .Physical And Chemical Properties Analysis
9-Anthraceneboronic acid is a solid at room temperature . It has a melting point range of 203-250°C . The compound is soluble in methanol . Its density is predicted to be 1.26±0.1 g/cm3 .Applications De Recherche Scientifique
Stimuli-Responsive Elastomers
9-Anthraceneboronic acid: is utilized in the creation of stimuli-responsive elastomers. These materials can respond to external stimuli such as light, heat, and alcohols . The dynamic nature of boronic esters and the reversible dimerization of anthracene make these elastomers particularly interesting for applications where environmental responsiveness is required.
Dynamic Covalent Chemistry
The compound plays a pivotal role in dynamic covalent chemistry, where it is used to form cross-linked networks upon exposure to heat and ultraviolet radiation . This property is essential for developing materials that can heal, adapt, or reconfigure in response to environmental changes.
Smart Material Design
Anthraceneboronic acid derivatives are integral in designing smart materials. These materials can change their properties in response to specific triggers, making them suitable for use in sensors, actuators, and other devices that require a high degree of environmental sensitivity .
Polymer Synthesis
In polymer synthesis, 9-Anthraceneboronic acid is used to introduce boronic ester functionalities into polymers. This modification imparts unique characteristics to the polymers, such as the ability to form reversible bonds and adapt to different conditions .
Catalysis
The boronic acid moiety of 9-Anthraceneboronic acid can act as a catalyst in various chemical reactions. Its ability to form reversible covalent bonds with substrates is valuable in catalytic processes that require precision and control .
Tissue Engineering
The compound’s ability to form dynamic and reversible bonds makes it a candidate for developing scaffolds in tissue engineering. These scaffolds can be designed to respond to biological stimuli, aiding in tissue growth and regeneration .
Biosensors
Due to its responsive nature, 9-Anthraceneboronic acid is used in the development of biosensors. These sensors can detect and measure biological analytes, providing critical information for medical diagnostics and environmental monitoring .
Drug Delivery Systems
The reversible bonding capability of 9-Anthraceneboronic acid is exploited in creating drug delivery systems. These systems can release therapeutic agents in response to specific physiological conditions, improving the efficacy and targeting of treatments .
Safety And Hazards
9-Anthraceneboronic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Anthracene-based compounds like 9-Anthraceneboronic acid have potential applications in many areas due to their unique properties. For instance, they can be used in the construction of coordination complexes . They also show promise in the development of luminescent materials . Furthermore, they can be integrated into covalent adaptable networks to create stimuli-responsive elastomers .
Propriétés
IUPAC Name |
anthracen-9-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDLIWHHXBLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573500 | |
| Record name | Anthracen-9-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneboronic acid | |
CAS RN |
100622-34-2 | |
| Record name | Anthracen-9-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthraceneboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


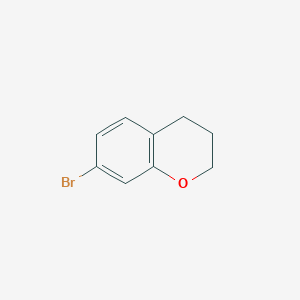


![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

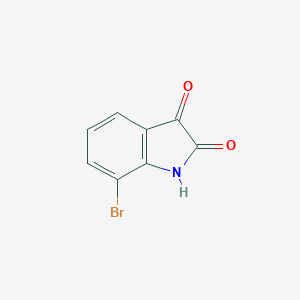

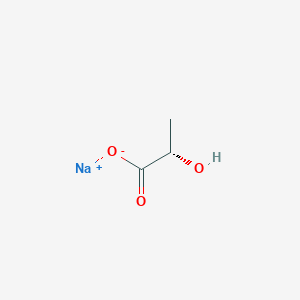

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

